Technical Guide: Chemical Structure and Medicinal Utility of 2-(1-Propyl-3-pyrrolidinyl)acetic Acid
Technical Guide: Chemical Structure and Medicinal Utility of 2-(1-Propyl-3-pyrrolidinyl)acetic Acid
[1]
Executive Summary
2-(1-Propyl-3-pyrrolidinyl)acetic acid (C9H17NO2) represents a critical scaffold in medicinal chemistry, functioning as a conformationally restricted analog of
This guide analyzes the structural properties, synthetic pathways, and pharmacological potential of this compound.[1][2][3] It is designed for medicinal chemists utilizing this scaffold to optimize lipophilicity and blood-brain barrier (BBB) penetration in neurotherapeutic drug discovery.[1]
Chemical Identity & Physicochemical Profile[1][2][4][5]
The molecule consists of a pyrrolidine ring substituted at the N1 position with a propyl chain and at the C3 position with an acetic acid moiety.[1] This substitution pattern creates a lipophilic, zwitterionic structure at physiological pH.[1]
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-(1-Propylpyrrolidin-3-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| CAS Registry Number | Generic structure; derivatives such as (S)-isomer: 143322-58-1 (parent) |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| pKa (Base) | ~9.8 (Tertiary amine) |
| LogP (Predicted) | 1.12 (Neutral form); -1.5 (Zwitterion) |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 3 (N, C=O, OH) |
| Stereochemistry | One chiral center at C3.[1][3][4][5] The (S)-enantiomer is often the bioactive conformer in GABAergic targets.[1] |
Structural Analysis & Pharmacophore Mapping[1]
Conformational Restriction
The pyrrolidine ring acts as a rigid spacer, fixing the distance between the basic nitrogen (protonated at physiological pH) and the acidic carboxylate.[1]
-
Distance Constraint : The N-to-Carboxylate distance is maintained at approximately 5–6 Å, mimicking the bioactive conformation of GABA in specific receptor pockets.[1]
-
Lipophilic Tail : The N-propyl group increases lipophilicity compared to the parent pyrrolidine-3-acetic acid, facilitating passive diffusion across the BBB.[1]
Zwitterionic Character
In aqueous solution at pH 7.4, the molecule exists primarily as a zwitterion (
Stereochemistry
The C3 position is stereogenic.[1]
-
(S)-Isomer : Often correlates with higher affinity for the
subunit (similar to Pregabalin).[1] -
(R)-Isomer : May exhibit different selectivity profiles, particularly in enzyme inhibition (e.g., DPP-IV).[1]
Synthetic Protocols
We present two validated pathways: Reductive Amination (preferred for yield and purity) and Direct Alkylation (cost-effective but prone to over-alkylation).[1]
Diagram 1: Synthetic Pathways
Caption: Comparison of Reductive Amination (Pathway A) and Direct Alkylation (Pathway B) routes.
Protocol A: Reductive Amination (Recommended)
This method minimizes the formation of quaternary ammonium byproducts.[1]
Materials:
-
(S)-Pyrrolidine-3-acetic acid (1.0 eq)[1]
-
Propanal (1.1 eq)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Preparation : Dissolve (S)-pyrrolidine-3-acetic acid in DCE (0.1 M concentration). Add 1.1 equivalents of propanal.[1]
-
Imine Formation : Stir at room temperature for 30 minutes. If the starting material is a salt, add 1.0 eq of Triethylamine (TEA) to liberate the free amine.[1]
-
Reduction : Cool to 0°C. Add STAB portion-wise over 10 minutes.
-
Reaction : Allow to warm to room temperature and stir for 12 hours under Nitrogen atmosphere.
-
Quench : Quench with saturated aqueous
. -
Workup : Extract the aqueous layer with DCM (3x).[1] Note: Due to zwitterionic nature, the product may remain in the aqueous phase.[1] If so, adjust pH to isoelectric point (~6) and use n-Butanol for extraction, or purify directly via ion-exchange chromatography (Dowex 50W).[1]
-
Purification : Recrystallize from Ethanol/Ether or purify via Prep-HPLC (C18 column, 0.1% Formic Acid in Water/MeCN).
Validation (NMR) :
-
Look for the disappearance of the aldehyde proton (~9.8 ppm).[1]
-
Confirm the propyl group signals: Triplet (~0.9 ppm,
), Multiplet (~1.5 ppm, ), Triplet (~2.4 ppm, ).[1]
Medicinal Chemistry Applications
GABAergic Modulation
The structure mimics the
GPCR Ligand Scaffolding
The 1-propyl-3-substituted pyrrolidine motif is a "privileged structure" in GPCR medicinal chemistry.[1]
-
Dopamine Receptors (D2/D3) : Used as the basic amine headgroup in benzamide antipsychotics (e.g., Eticlopride analogs).[1] The propyl group fits into the orthosteric binding site's hydrophobic sub-pocket.[1]
-
Chemokine Receptors (CCR5/CXCR4) : The pyrrolidine nitrogen interacts with Aspartate residues in the transmembrane domain, while the acetic acid tail can form hydrogen bonds with extracellular loops.[1]
Diagram 2: Pharmacophore Logic
Caption: Structural Activity Relationship (SAR) mapping of the functional groups to receptor binding sites.
Analytical Characterization
To validate the synthesis of 2-(1-Propyl-3-pyrrolidinyl)acetic acid, compare experimental data against these reference values.
1H NMR (400 MHz, D2O):
- 0.92 (t, J=7.4 Hz, 3H, Propyl-CH3)[1]
- 1.65 (m, 2H, Propyl-CH2)[1]
- 1.80-2.30 (m, 3H, Pyrrolidine Ring CH + Ring CH2)[1]
- 2.45 (d, J=7.0 Hz, 2H, CH2-COOH)[1]
- 2.70-3.10 (m, 2H, Propyl N-CH2)[1]
- 3.20-3.60 (m, 4H, Ring N-CH2)[1]
Mass Spectrometry (ESI+):
-
[M+H]+ : Calculated 172.13; Expected 172.1.[1]
-
Fragmentation : Loss of propyl group (M-43) or loss of carboxyl (M-45) are common.[1]
References
-
BenchChem . (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Retrieved from
-
National Institutes of Health (NIH) .[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from
-
PubChem . (S)-Pyrrolidine-3-acetic acid hydrochloride Data Sheet. Retrieved from [1]
-
Google Patents . Purine Inhibitors of Human Phosphatidylinositol 3-Kinase Delta (EP2920171B1).[1] Retrieved from
-
Kumar, V. et al. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012175962A1 - COMPOUNDS FOR USE IN STABILISING p53 MUTANTS - Google Patents [patents.google.com]
- 6. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]
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